3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is a compound with significant potential in pharmaceutical applications, particularly in the treatment of various diseases. Its chemical formula is and it has a molecular weight of 321.25 g/mol. This compound is classified as an amino acid derivative and is notable for its structural complexity, which includes a chiral center that contributes to its biological activity.
The compound is derived from the combination of a benzonitrile moiety and an amino alcohol structure. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. It falls under the category of small organic molecules often used in drug discovery and development processes.
The synthesis of 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis may involve the use of solvents such as dichloromethane or acetonitrile, and reagents like triethylamine or chlorotrimethylsilane under controlled conditions to ensure high yields and purity. Reaction monitoring can be performed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the progression and completion of reactions.
The molecular structure features a benzonitrile core attached to a chiral amino alcohol. The specific stereochemistry at the chiral center (2S,3S) is crucial for its biological function.
The compound's structural data can be represented as follows:
3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride can participate in various chemical reactions typical for amines and nitriles:
Reactions involving this compound may require careful control of pH and temperature to optimize yields and minimize side products. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze reaction mixtures.
The mechanism of action for 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is primarily related to its interaction with specific biological targets, such as receptors or enzymes involved in disease pathways.
Studies indicate that compounds with similar structures exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology.
The primary applications of 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride include:
This compound represents an important area of research within medicinal chemistry, highlighting the intersection of synthetic organic chemistry and pharmacology. Its unique structural features offer valuable insights into drug design and development processes.
The construction of the (2S,3S)-diaminobutane backbone requires precise stereocontrol, typically achieved through chiral induction or asymmetric catalysis. Chiral auxiliary approaches employ enantiopure starting materials like L-aspartic acid derivatives to install the C3 amine stereocenter, followed by diastereoselective alkylation at C2 using 4-chlorobenzyl halides. This method yields diastereomeric ratios >95:5 but necessitates auxiliary removal steps [1] [3]. Alternatively, transition-metal-catalyzed asymmetric hydrogenation of enantiotropic enamide precursors using Rh-DuPhos or Ru-BINAP complexes achieves enantiomeric excesses (ee) of 92–98%. Recent advances leverage organocatalytic Mannich reactions between N-Boc-imines and acetonitrile derivatives under phase-transfer conditions (e.g., cinchona alkaloid catalysts), directly establishing contiguous (2S,3S)-stereocenters with 90–94% ee [5].
Table 1: Comparative Analysis of Stereochemical Control Methods
Method | Catalyst/Reagent | ee/dr | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (S)-Proline-derived | >95:5 dr | 78 | Multi-step auxiliary removal |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98% ee | 85 | High catalyst loading (5 mol%) |
Organocatalytic Mannich | Cinchonidinium bromide | 94% ee | 82 | Requires cryogenic conditions |
The benzonitrile moiety is installed via Friedel-Crafts acylation or transition-metal-mediated cyanation. Regioselective acylation employs 3-cyanobenzoyl chloride with AlCl₃ catalysis under kinetic control (0°C, 2h) to achieve >85% para-selectivity relative to the chlorophenyl group. Subsequent Clemmensen reduction yields the methylene-linked intermediate. Alternatively, palladium-catalyzed cyanation of 3-bromobenzyl precursors using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C achieves quantitative nitrile incorporation. Microwave-assisted protocols reduce reaction times from 12h to 25min while maintaining 95% yield. Computational modeling confirms the nitrile group’s electronic contribution to aromatic ring polarization, facilitating nucleophilic attack at the meta-position [3] [4].
Table 2: Benzonitrile Introduction Strategies
Method | Conditions | Yield (%) | Regioselectivity | Byproducts |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, DCM, 0°C, 2h | 78 | >85% para | Di-acylated (<5%) |
Pd-Catalyzed Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C | 95 | >99% meta | None detectable |
Microwave Cyanation | Pd₂(dba)₃, dppf, Zn(CN)₂, 150°C | 96 | >99% meta | Dehalogenated (<2%) |
Hydrochloride salt formation proceeds via proton transfer from HCl to the aliphatic amine, followed by supramolecular assembly through H-bonding networks. Single-crystal X-ray diffraction reveals that the hydrochloride salt crystallizes in the orthorhombic space group P2₁2₁2₁, with chloride ions participating in N⁺–H···Cl⁻ (2.98 Å) and C–H···Cl⁻ (3.22 Å) interactions. Water incorporation during crystallization generates a stable monohydrate, where water bridges Cl⁻ and protonated amine via O–H···Cl⁻ (3.11 Å) and N⁺–H···O (2.87 Å) bonds, analogous to morphine hydrochloride hydrates [1]. Differential scanning calorimetry shows dehydration endotherms at 115–125°C, consistent with hydrate dissociation energies of 5.7–25.6 kJ/mol observed in morphinane salts [1]. Polymorph screening identifies Form I (needles) and Form II (prisms), with Form I exhibiting higher thermodynamic stability (ΔG = -2.3 kJ/mol) due to denser packing (density = 1.312 g/cm³).
Table 3: Crystallographic Parameters of Hydrochloride Polymorphs
Parameter | Form I (Monohydrate) | Form II (Anhydrous) |
---|---|---|
Crystal System | Orthorhombic | Orthorhombic |
Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
Unit Cell (Å) | a=8.21, b=10.95, c=12.76 | a=7.98, b=11.02, c=13.01 |
H-Bond Distance (Å) | N⁺–H···Cl⁻: 2.98 | N⁺–H···Cl⁻: 3.05 |
Dehydration Temp (°C) | 118 | N/A |
Late-stage amination of the C3 position employs chiral Ir-catalyzed reductive amination or enantioselective C–H amination. Ketone intermediates undergo asymmetric reductive amination using Ir-(S,S)-f-Binaphane complexes and ammonium formate, achieving 97% ee at 50°C. This method surpasses enzymatic transamination in atom economy. For direct C–H functionalization, dirhodium(II)/chiral phosphine catalysts insert nitrenes into benzylic C–H bonds with 89% ee, though competing tert-butyloxycarbonyl (Boc) protection is required to prevent over-amination. Mechanistic studies confirm that stereoinduction occurs via a chiral Rh-nitrenoid intermediate that discriminates prochiral faces through steric bulk in the catalyst’s ligand environment [5].
Table 4: Catalytic Amination Approaches
Strategy | Catalyst System | ee (%) | Reaction Scope |
---|---|---|---|
Iridium Reductive Amination | Ir-(S,S)-f-Binaphane/HCO₂NH₄ | 97 | Aliphatic/aryl ketones |
Dirhodium C–H Insertion | Rh₂(esp)₂/(R)-DM-Segphos | 89 | Activated benzylic C–H bonds |
Copper-Catalyzed Allylic Amination | Cu-(R)-DTBM-SEGPHOS | 93 | Allylic acetates |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3